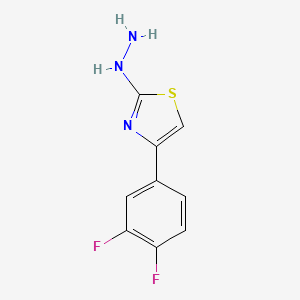

4-(3,4-Difluorophenyl)-2-hydrazinylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3,4-Difluorophenyl)-2-hydrazinylthiazole is an organic compound that features a thiazole ring substituted with a hydrazinyl group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole typically involves the reaction of 3,4-difluoroaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

4-(3,4-Difluorophenyl)-2-hydrazinylthiazole has been investigated for its antibacterial , antifungal , and anticancer properties. Its derivatives have shown promise as lead compounds in drug development targeting various diseases.

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 µg/mL |

| Antifungal | Candida albicans | 12 µg/mL |

| Anticancer | HeLa (cervical cancer) | IC50 = 18 µM |

The presence of electron-withdrawing groups like fluorine enhances the antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit enzymes such as α-amylase and secreted aspartic proteinase (SAP), which are critical in various metabolic pathways.

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Type | IC50 Value (μM) |

|---|---|---|

| This compound | α-Amylase | 5.55 ± 0.06 |

| Derivative A | SAP | 0.394 ± 0.003 |

The results indicate that the compound exhibits dose-dependent inhibition, which is crucial for its potential therapeutic applications .

Study on Anticancer Activity

A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound, against human cancer cell lines. The compound demonstrated significant antiproliferative activity with IC50 values indicating effective growth inhibition across multiple cell lines (HeLa, HepG2) at low concentrations .

Antimicrobial Efficacy

Research involving a panel of bacterial strains showed that thiazole derivatives exhibit potent antimicrobial activity. The study found that the incorporation of halogen substituents significantly improved the antibacterial properties of the compounds tested .

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 4-(3,4-Difluorophenyl)-2-hydrazinylpyrimidine

- 4-(3,4-Difluorophenyl)-2-hydrazinylimidazole

- 4-(3,4-Difluorophenyl)-2-hydrazinylpyrazole

Uniqueness

4-(3,4-Difluorophenyl)-2-hydrazinylthiazole is unique due to its specific substitution pattern and the presence of both a thiazole ring and a difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(3,4-Difluorophenyl)-2-hydrazinylthiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the Hanztsch reaction, which facilitates the formation of thiazole derivatives. The characterization of synthesized compounds is conducted using various spectroscopic techniques including NMR, FTIR, and mass spectrometry to confirm their structures and purity .

Biological Activity Overview

The biological activities of this compound derivatives have been extensively studied, revealing a range of pharmacological effects:

- Antimicrobial Activity : Several studies indicate that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound demonstrated activity against various strains of bacteria and fungi with minimum inhibitory concentrations (MIC) ranging from 0.015 to 7.81 µg/ml .

- Antidiabetic Potential : The compound has been evaluated for its ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. In vitro studies reported IC50 values indicating that certain derivatives exhibit potent enzyme inhibition comparable to standard antidiabetic drugs such as acarbose .

- Antioxidant and Antiglycation Activities : The antioxidative properties of thiazoles have been linked to their potential in preventing glycation processes associated with diabetes complications. Compounds were shown to possess significant antiglycation activity with IC50 values lower than standard inhibitors .

- Cytotoxicity Studies : Hemolytic assays have revealed varying degrees of cytotoxicity among different derivatives. Some compounds were found biocompatible at low concentrations while others induced hemolysis at higher doses .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by the substituents on the thiazole ring. SAR studies indicate that:

- The presence of fluorine substituents enhances antimicrobial and antidiabetic activities.

- Substituents such as trifluoromethyl or bromine at specific positions on the aromatic ring can significantly improve antiglycation potential .

Case Studies

- Antifungal Activity : A study evaluated the antifungal efficacy of thiazole derivatives against Candida spp., showing that some compounds had MIC values comparable to nystatin, a common antifungal treatment .

- Anticonvulsant Effects : Certain hydrazinylthiazole derivatives demonstrated anticonvulsant properties in animal models without impairing motor skills, indicating their potential for neurological applications .

Data Summary

Properties

Molecular Formula |

C9H7F2N3S |

|---|---|

Molecular Weight |

227.24 g/mol |

IUPAC Name |

[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]hydrazine |

InChI |

InChI=1S/C9H7F2N3S/c10-6-2-1-5(3-7(6)11)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |

InChI Key |

DUMMXEBJADHKQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)NN)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.